Cas no 117490-57-0 (4-(benzyloxy)-2-chlorobenzaldehyde)
4-(benzyloxy)-2-chlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-chloro-4-(phenylmethoxy)-
- 4-(Benzyloxy)-2-chlorobenzaldehyde
- 2-chloro-4-benzyloxybenzaldehyde
- 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine
- 4-benzyloxy-2-chloro-3-trifluoromethylpyridine
- 4-benzyloxy-2-chloro-3-trifluoromethyl-pyridine
- 4-benzyloxy-2-chlorobenzaldehyde
- 4-benzyloxy-2-chloro-benzaldehyde
- 4-benzyloxy-3-trifluoromethyl-2-chloro-pyridine
- AK146606
- AKOS027307855
- A1-02624
- 117490-57-0
- SCHEMBL190184
- EN300-6970555
- NYDXXBPGGPYUDR-UHFFFAOYSA-N
- CS-M0853
- Z1948269629
- 2-chloro-4-phenylmethoxybenzaldehyde
- DB-366981
- MFCD12025066
- 4-(benzyloxy)-2-chlorobenzaldehyde
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- MDL: MFCD12025066
- Inchi: 1S/C14H11ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: NYDXXBPGGPYUDR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=CC(=C1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 246.04483
- Monoisotopic Mass: 246.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
4-(benzyloxy)-2-chlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013601-500mg |
4-Benzyloxy-2-chlorobenzaldehyde |
117490-57-0 | 500mg |
$ 1020.00 | 2022-06-07 | ||
| TRC | B013601-1000mg |
4-Benzyloxy-2-chlorobenzaldehyde |
117490-57-0 | 1g |
$ 1695.00 | 2022-06-07 | ||
| abcr | AB516121-500 mg |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 500MG |
€288.50 | 2023-04-17 | ||
| abcr | AB516121-1 g |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 1g |
€383.90 | 2023-04-17 | ||
| abcr | AB516121-5 g |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 5g |
€1,245.70 | 2023-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058963-1g |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 98% | 1g |
¥3012.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058963-5g |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 98% | 5g |
¥9049.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3864-1G |
4-(benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 95% | 1g |
¥ 1,841.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3864-5G |
4-(benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 95% | 5g |
¥ 5,530.00 | 2023-03-17 | |
| abcr | AB516121-500mg |
4-(Benzyloxy)-2-chlorobenzaldehyde |
117490-57-0 | 500mg |
€288.50 | 2023-09-02 |
4-(benzyloxy)-2-chlorobenzaldehyde Suppliers
4-(benzyloxy)-2-chlorobenzaldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(benzyloxy)-2-chlorobenzaldehyde
Comprehensive Overview of 4-(Benzyloxy)-2-chlorobenzaldehyde (CAS No. 117490-57-0)
4-(Benzyloxy)-2-chlorobenzaldehyde (CAS No. 117490-57-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This aromatic aldehyde derivative features a benzyloxy group at the 4-position and a chloro substituent at the 2-position of the benzene ring, offering unique reactivity for cross-coupling reactions and heterocyclic constructions. Its molecular formula, C14H11ClO2, and structural versatility make it a valuable building block in modern organic chemistry.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 4-(benzyloxy)-2-chlorobenzaldehyde as researchers explore eco-friendly catalytic systems for its production. The compound's electrophilic aldehyde group enables efficient transformations under mild conditions, aligning with industry demands for reduced energy consumption. Computational chemistry studies also highlight its potential in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance.
Analytical characterization of CAS 117490-57-0 typically involves GC-MS, HPLC, and 1H/13C NMR spectroscopy, with purity standards exceeding 98% for most synthetic applications. The benzyl-protected phenolic moiety provides stability during multi-step syntheses while allowing selective deprotection when needed. This balance between robustness and controlled reactivity explains its growing adoption in high-value fine chemicals manufacturing.
In material science, 4-(benzyloxy)-2-chlorobenzaldehyde serves as a precursor for photoactive polymers and liquid crystal components. Its ability to form Schiff bases with amines has sparked innovation in smart coatings and sensor technologies, particularly for environmental monitoring devices. These applications respond to market needs for functional materials in renewable energy and IoT ecosystems.
Supply chain dynamics for 117490-57-0 reflect broader chemical industry shifts toward regionalization and digital procurement platforms. Manufacturers now emphasize batch-to-batch consistency documentation and REACH compliance data packages, addressing stringent quality requirements from pharmaceutical customers. The compound's shelf life optimization and storage conditions (typically 2-8°C under inert atmosphere) remain frequent technical queries among end-users.
Emerging research explores continuous flow chemistry approaches for 4-(benzyloxy)-2-chlorobenzaldehyde production, potentially improving yield and safety profiles compared to batch processes. Such innovations align with the Industry 4.0 transformation in chemical manufacturing, where process analytical technology (PAT) enables real-time quality control. These developments position the compound as a strategic intermediate for next-generation bioconjugation techniques and targeted drug delivery systems.
Regulatory landscapes increasingly influence the application scope of CAS 117490-57-0, with particular attention to genotoxic impurity control in pharmaceutical contexts. Analytical method development for trace chlorinated byproducts represents an active research area, reflecting quality-by-design (QbD) principles in modern API synthesis. These considerations make the compound a frequent subject of technical whitepapers and process chemistry symposium discussions.
The environmental fate of 4-(benzyloxy)-2-chlorobenzaldehyde derivatives has gained attention in green chemistry assessments. Recent biodegradability studies and QSAR modeling efforts help predict ecological impacts, supporting responsible use in industrial applications. Such data proves valuable for companies pursuing ESG compliance and carbon footprint reduction initiatives across the chemical value chain.
Patent analysis reveals expanding intellectual property around 117490-57-0 derivatives, particularly in OLED materials and photovoltaic applications. The compound's electronic properties enable tuning of charge transport characteristics in organic semiconductors, meeting demands from the flexible electronics sector. This interdisciplinary potential continues to drive R&D investment in its molecular optimization and application development.
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